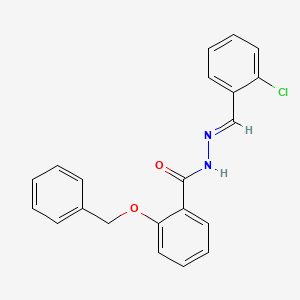

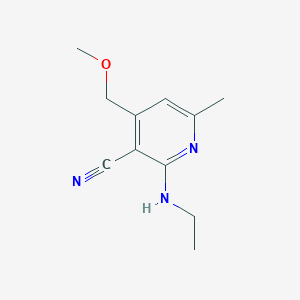

![molecular formula C19H24N2O2S B5506255 4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5506255.png)

4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related morpholine derivatives often involves complex reactions, including the reaction of 4-(2-chloroethyl)morpholine hydrochloride with other compounds to produce various morpholine derivatives with potential biological activities. For instance, Singh et al. (2000) describe the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II) through reactions involving morpholine hydrochloride and ArTe− or Te2−, generated in situ under an N2 atmosphere (Singh et al., 2000).

Molecular Structure Analysis

The molecular structure of morpholine derivatives, including those similar to the target compound, has been characterized using various techniques such as single-crystal X-ray diffraction. Wu et al. (2008) discuss the structure of a compound synthesized from 4-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethanol and morpholine, highlighting the morpholine ring's chair conformation (Wu et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives can lead to various biological and chemical transformations. For example, the photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone by pyrimido[5,4-g]pteridine 5-oxide shows how morpholine derivatives can undergo photochemical dehydrogenation and ring cleavage under specific conditions (Maki et al., 1988).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies on compounds similar to the target compound provide insights into their physical characteristics and how they influence their utility and behavior in different environments.

Chemical Properties Analysis

The chemical properties of morpholine derivatives, including their reactivity, stability, and interactions with other molecules, are significant for their application in chemical synthesis and potential pharmaceutical uses. The study by Dede et al. (2018) on 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone using spectroscopy and DFT/HSEH1PBE method provides valuable information on the chemical behavior and properties of morpholine derivatives (Dede et al., 2018).

Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Drug Synthesis

Research in heterocyclic chemistry has explored compounds with morpholine groups for their potential pharmacological applications. For instance, compounds incorporating a morpholine moiety have been synthesized for various uses, including as molluscicidal agents and in the preparation of heterocyclic enaminonitriles. These compounds exhibit a range of activities, from potential drug delivery systems to serving as intermediates in organic synthesis. The structural versatility of morpholine derivatives makes them suitable for creating a variety of biologically active compounds, indicating their broad applicability in drug development and synthesis of pharmacologically relevant molecules (Duan et al., 2014), (Yamagata et al., 1993).

Organic Chemistry and Catalysis

In the realm of organic chemistry, morpholine derivatives have been explored for their roles in catalysis and synthesis. Studies have demonstrated the utility of these compounds in facilitating various chemical reactions, contributing to the synthesis of complex molecules. The functionalization of morpholine and its derivatives has been pivotal in developing novel catalytic methods and synthetic strategies, highlighting their significance in advancing organic synthesis methodologies (Pandey et al., 2012).

Material Science and Corrosion Inhibition

Morpholine derivatives have found applications in material science, particularly in corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals against corrosion, showcasing their potential in industrial applications where corrosion resistance is crucial. The research indicates that morpholine-based inhibitors can provide significant protection for metals, contributing to the longevity and durability of materials in corrosive environments (Yadav & Kumar, 2014).

Safety and Hazards

As with any chemical compound, handling “4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine” would require appropriate safety precautions. It’s important to use personal protective equipment, work in a well-ventilated area, and follow all relevant safety guidelines . The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its reactivity .

Direcciones Futuras

The study of “4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine” could open up new avenues in various fields, depending on its properties and potential applications. For example, if it shows biological activity, it could be studied further for potential medicinal uses . Alternatively, if it has interesting chemical reactivity, it could be used in the development of new synthetic methods .

Propiedades

IUPAC Name |

[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-4-23-17-7-5-16(6-8-17)21-14(2)13-18(15(21)3)19(24)20-9-11-22-12-10-20/h5-8,13H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRJJHQJROBKDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C(=S)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]morpholin-4-ylmethane-1-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

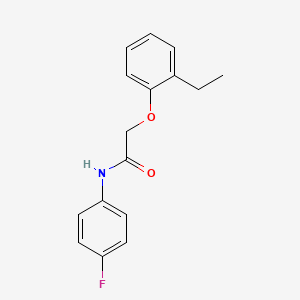

![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)

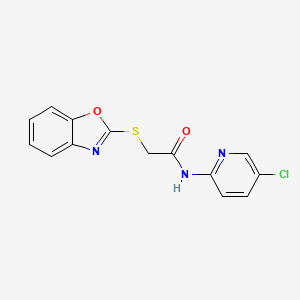

![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

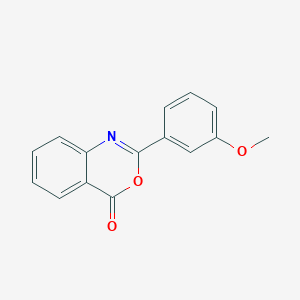

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)

![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)

![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)

![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)

![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)